7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15789069
InChI: InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2
SMILES:
Molecular Formula: C10H7F3OS
Molecular Weight: 232.22 g/mol

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15789069

Molecular Formula: C10H7F3OS

Molecular Weight: 232.22 g/mol

* For research use only. Not for human or veterinary use.

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C10H7F3OS
Molecular Weight 232.22 g/mol
IUPAC Name 7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2
Standard InChI Key HETSWFDJDIQHOI-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one (C₁₀H₇F₃OS) features a bicyclic indenone core substituted at the 4-position with fluorine and at the 7-position with a difluoromethylthio group. The molecular weight is 232.22 g/mol, and its IUPAC name is 7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one. The canonical SMILES representation (C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F) underscores the spatial arrangement of functional groups, which critically influence its biochemical interactions.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₀H₇F₃OS
Molecular Weight232.22 g/mol
IUPAC Name7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one
Canonical SMILESC1CC(=O)C2=C(C=CC(=C21)F)SC(F)F
InChI KeyHETSWFDJDIQHOI-UHFFFAOYSA-N
PubChem CID117942619

The difluoromethylthio group (-SCF₂H) introduces electron-withdrawing effects, enhancing metabolic stability and binding affinity to biological targets compared to non-fluorinated analogues .

Synthesis and Manufacturing

Enantioselective Considerations

Asymmetric hydrogenation using chiral catalysts, such as Pd/C under H₂ atmosphere, ensures enantiomeric excess in related compounds . This method could be adapted to synthesize enantiopure forms of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one, critical for optimizing pharmacokinetic profiles.

Biological Activity and Mechanism

HIF-2α Inhibition

The compound exhibits potent inhibition of HIF-2α, a transcription factor overexpressed in hypoxic tumors. By disrupting HIF-2α dimerization with ARNT (aryl hydrocarbon receptor nuclear translocator), it prevents activation of pro-tumorigenic genes such as VEGF and EPO. In renal cell carcinoma models, this mechanism correlates with reduced tumor volume and angiogenesis.

Preclinical Efficacy

In vivo studies demonstrate dose-dependent tumor growth suppression, with IC₅₀ values in the nanomolar range. Comparative analyses against belzutifan suggest comparable efficacy but distinct pharmacokinetics due to structural modifications in the sulfonyl group .

Therapeutic Applications

Oncology

Targeting HIF-2α positions this compound as a candidate for cancers reliant on hypoxia signaling, including clear cell renal cell carcinoma (ccRCC) and pancreatic neuroendocrine tumors. Its ability to penetrate tumor microenvironments and resist metabolic degradation enhances therapeutic potential .

Combination Therapies

Synergy with VEGF inhibitors (e.g., axitinib) and immune checkpoint blockers (e.g., pembrolizumab) is under investigation, aiming to overcome resistance mechanisms in advanced cancers.

Structural Analogues and SAR Insights

Table 2: Analogues and Biological Activities

CompoundSubstituentsTarget Activity
4-Fluoro-7-hydroxy-indan-1-one -OH at C7Moderate HIF-2α inhibition
4-Fluoro-7-(methylsulfonyl) -SO₂CH₃ at C7Enhanced metabolic stability
Belzutifan -OCH₃ and -CF₃ groupsFDA-approved HIF-2α inhibitor

The difluoromethylthio group in 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one confers superior target binding compared to hydroxy or methylsulfonyl analogues, likely due to increased lipophilicity and hydrogen-bonding capacity .

Future Research Directions

  • Mechanistic Elucidation: Structural studies (e.g., X-ray crystallography) to resolve binding modes with HIF-2α.

  • Clinical Translation: Phase I trials assessing safety, tolerability, and pharmacokinetics in solid tumors.

  • Synthetic Optimization: Development of scalable, enantioselective routes to support large-scale production .

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